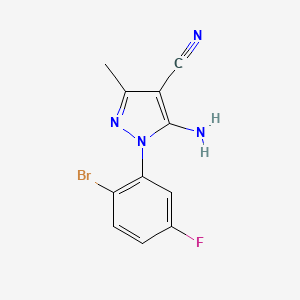

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Crystallographic Analysis via X-ray Diffraction

The crystallographic analysis of pyrazole derivatives has proven essential for understanding their three-dimensional molecular arrangements and intermolecular interactions. While specific X-ray diffraction data for this compound remains limited in current literature, related pyrazole compounds provide valuable structural insights into this class of heterocyclic compounds.

Crystallographic studies of similar amino-substituted pyrazole derivatives have revealed characteristic features that are likely present in the target compound. The pyrazole ring system typically adopts a planar conformation, with the aromatic substituents potentially exhibiting various orientations relative to the central heterocycle. The presence of both bromine and fluorine substituents on the phenyl ring introduces significant steric and electronic effects that influence the overall molecular geometry.

The molecular formula C₁₁H₈BrFN₄ with a molecular weight of 295.11 indicates a compact yet functionally diverse structure. The crystal packing arrangements in related pyrazole compounds often involve hydrogen bonding networks facilitated by the amino group, which can interact with neighboring molecules through both donor and acceptor interactions.

Spectroscopic Identification (¹H NMR, ¹³C NMR, FTIR)

Spectroscopic characterization represents the primary method for structural elucidation of pyrazole derivatives. The nuclear magnetic resonance spectroscopy and infrared spectroscopy provide complementary information about the molecular structure and functional group identification.

The proton nuclear magnetic resonance spectrum of pyrazole derivatives typically exhibits characteristic signals corresponding to the aromatic protons and substituent groups. For compounds containing similar structural motifs, the aromatic region generally displays multiple signals between 7.0 and 8.5 parts per million, with the pyrazole ring proton appearing as a distinctive singlet. The amino group protons typically appear as a broad signal in the region of 6.0 to 8.5 parts per million, often exchangeable with deuterium oxide.

The carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. Related pyrazole compounds show characteristic signals for the cyano carbon around 119 parts per million, while the aromatic carbons appear in the typical aromatic region between 110 and 160 parts per million. The presence of halogen substituents typically causes characteristic downfield shifts in the carbon signals of adjacent carbons due to the electronegativity effects of bromine and fluorine atoms.

Fourier transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of specific functional groups. The amino group typically exhibits characteristic stretching vibrations around 3400-3500 cm⁻¹, appearing as multiple bands due to symmetric and asymmetric stretching modes. The cyano group produces a sharp, intense absorption around 2200-2220 cm⁻¹, which serves as a diagnostic peak for this functional group. Aromatic carbon-carbon stretching vibrations appear in the region of 1500-1600 cm⁻¹, while carbon-hydrogen stretching of aromatic protons occurs around 3000-3100 cm⁻¹.

Table 1: Characteristic Spectroscopic Features of Related Pyrazole Derivatives

| Spectroscopic Method | Characteristic Signal | Chemical Shift/Frequency | Reference Compound |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Amino group protons | 6.0-8.5 ppm | Various pyrazole derivatives |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm | Various pyrazole derivatives |

| ¹³C Nuclear Magnetic Resonance | Cyano carbon | ~119 ppm | Various pyrazole derivatives |

| Fourier Transform Infrared | Amino stretching | 3400-3500 cm⁻¹ | Various pyrazole derivatives |

| Fourier Transform Infrared | Cyano stretching | 2200-2220 cm⁻¹ | Various pyrazole derivatives |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides crucial information about molecular weight confirmation and fragmentation pathways characteristic of pyrazole derivatives. The molecular ion peak for this compound appears at mass-to-charge ratio 295, corresponding to its molecular weight of 295.11.

The fragmentation patterns of halogenated pyrazole compounds typically involve initial loss of small neutral molecules or radical species. The presence of bromine and fluorine substituents creates characteristic isotope patterns in the mass spectrum, with bromine showing the characteristic doublet pattern separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes. Related studies on pyrazole derivatives have shown that common fragmentation pathways include loss of the cyano group (loss of 26 mass units) and various aromatic rearrangements.

Thermogravimetric Analysis and Stability Profiling

Thermal stability analysis of pyrazole derivatives provides essential information for handling, storage, and potential applications of these compounds. While specific thermogravimetric data for this compound is not extensively documented in current literature, general stability patterns can be inferred from related compounds.

Pyrazole derivatives generally exhibit moderate thermal stability, with decomposition temperatures varying based on substituent patterns and intermolecular interactions. The presence of halogen substituents, particularly bromine, can influence thermal stability through both stabilizing and destabilizing effects. The amino group may participate in thermal degradation reactions at elevated temperatures, potentially leading to cyclization or elimination reactions.

The compound should be stored under appropriate conditions to maintain stability, as indicated by its classification and handling requirements. The synthetic nature of this compound and its functional group diversity suggest sensitivity to environmental factors such as moisture, light, and elevated temperatures.

Properties

IUPAC Name |

5-amino-1-(2-bromo-5-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(13)2-3-9(10)12/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVBCMNMRKZYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable bromo-fluorobenzene derivative with the pyrazole intermediate.

Amination and Methylation: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative. The methyl group can be introduced via alkylation reactions using methyl halides.

Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a dehydration reaction of an amide or an aldoxime intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 5-amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrazole derivatives can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of microorganisms, including bacteria and fungi. This makes them suitable candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Pyrazoles have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This could lead to potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Research indicates that pyrazole derivatives can act as effective herbicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .

Material Science

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer chemistry for synthesizing new materials with desirable properties. Pyrazole-based polymers have been investigated for their thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the amino and carbonitrile groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Molecular Formula : C₁₁H₈BrFN₄

- Molecular Weight : 309.11 g/mol (calculated based on formula).

Key Features :

- The compound contains a pyrazole core substituted with an amino group at position 5, a methyl group at position 3, and a cyano group at position 4.

- The phenyl ring at position 1 is substituted with bromine (position 2) and fluorine (position 5), introducing both steric bulk and electron-withdrawing effects .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

*Compound 14d () includes a fused pyrroloimidazole system, differing in core structure.

Substituent Effects on Reactivity and Stability

- Methoxy groups (as in ) increase solubility but may reduce metabolic stability.

Steric Effects :

- Bromine’s larger size (vs. F/Cl) could hinder rotation or binding in biological systems, influencing activity .

Biological Activity

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrF N4 |

| Molecular Weight | 284.12 g/mol |

| Melting Point | Not specified |

| CAS Number | Not available |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In a study by Sivaramakarthikeyan et al., various pyrazole derivatives were screened for their COX-1 and COX-2 inhibitory activities. The compound demonstrated a selectivity index indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

A comparative analysis of COX inhibition showed that several pyrazole derivatives had IC50 values comparable to standard NSAIDs like diclofenac. For instance:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 6.0 | 8.22 |

| Diclofenac | 4.0 | - |

This data suggests that the compound could serve as a potent anti-inflammatory agent with reduced side effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A study highlighted the effectiveness of certain pyrazoles in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival .

In Vitro Study: Anticancer Efficacy

A detailed study assessed the cytotoxic effects of the compound on cancer cells:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction |

| HCT116 | 12.5 | Cell cycle arrest |

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Safety and Toxicity

The safety profile of this compound was evaluated through acute toxicity studies. The results indicated that at doses exceeding 2000 mg/kg, there were no significant adverse effects observed in animal models, suggesting a favorable safety margin for further development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-ketonitriles, followed by halogenation. Key parameters include:

- Temperature : Maintaining 60–80°C during cyclization to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved solubility of intermediates .

- Catalysts : Use of mild bases like K₂CO₃ to deprotonate intermediates without degrading bromo/fluoro substituents . Yield optimization requires monitoring reaction progress via TLC or HPLC to terminate at the pyrazole formation stage.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), bromo/fluoro substituents (distinct coupling patterns), and nitrile groups (no proton signal, but ¹³C peak ~110–120 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and amino groups (N–H stretches at 3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of Br or F substituents) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this pyrazole derivative?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on the bromo/fluoro-phenyl group’s hydrophobic interactions and the nitrile’s hydrogen-bonding potential .

- DFT Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, correlating with reactivity in biological systems .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .

Q. What experimental strategies resolve contradictions in reported catalytic conditions for substituent modifications?

Discrepancies in halogenation efficiency (e.g., Br vs. F retention) can arise from competing SN1/SN2 mechanisms. To address this:

- Kinetic Studies : Compare reaction rates under varying nucleophile concentrations (e.g., NaBr in DMSO vs. DMF) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during bromo-fluoro exchange .

- In Situ Monitoring : Raman spectroscopy to track intermediate formation and identify side products .

Q. How to design a bioactivity assay for this compound targeting antimicrobial activity?

- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Data Analysis and Mechanistic Questions

Q. What mechanistic insights explain the regioselectivity of nitrile group formation in this compound?

The nitrile group at position 4 is stabilized by resonance with the pyrazole ring. Mechanistic studies suggest:

- Cyclization Pathway : Formation via a Knorr-type reaction, where a β-ketonitrile intermediate undergoes intramolecular cyclization, favored by electron-withdrawing substituents (Br, F) on the phenyl ring .

- Kinetic vs. Thermodynamic Control : At lower temperatures (<70°C), the nitrile forms preferentially over amide derivatives due to faster dehydration .

Q. How to analyze the electronic effects of bromo/fluoro substituents on reaction intermediates?

- Hammett Plots : Correlate substituent σ values (Br: +0.26, F: +0.06) with reaction rates for nucleophilic aromatic substitution .

- NBO Analysis : Calculate charge distribution on the pyrazole ring using Gaussian software to identify electron-deficient sites prone to attack .

Advanced Characterization Techniques

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Single-Crystal XRD : Grow crystals via slow evaporation in ethanol/water (7:3). Resolve space groups (e.g., monoclinic P2₁/c) and hydrogen-bonding networks (e.g., N–H⋯N interactions between amino and nitrile groups) .

- Powder XRD : Compare experimental patterns with simulated data from CIF files to confirm phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.